

In-Depth Technical Guide: 4-Iodo-1,3,5-trimethyl-1H-pyrazole

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4-Iodo-1,3,5-trimethyl-1H-pyrazole**

Cat. No.: **B1330906**

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of **4-iodo-1,3,5-trimethyl-1H-pyrazole**, a key heterocyclic building block in medicinal chemistry and drug development. The pyrazole nucleus is a privileged scaffold, present in numerous FDA-approved drugs, exhibiting a wide array of biological activities including anti-inflammatory, anticancer, and antiviral properties.^{[1][2]} The introduction of an iodine atom at the C4-position of the trimethylated pyrazole ring offers a versatile synthetic handle for further molecular elaboration through various cross-coupling reactions. This document details the physicochemical properties, synthesis protocols, and potential applications of this compound, with a focus on its utility in the synthesis of novel therapeutic agents.

Physicochemical and Structural Data

4-Iodo-1,3,5-trimethyl-1H-pyrazole is a solid compound at room temperature.^[3] Its key quantitative data and structural identifiers are summarized in the table below, providing a foundational reference for experimental design and characterization.

Property	Value	Reference
Molecular Weight	236.05 g/mol	[3][4]
Molecular Formula	C ₆ H ₉ IN ₂	[3][4]
Monoisotopic Mass	235.98105 Da	[5]
CAS Number	51660-65-2	[4]
Physical Form	Solid	[3]
Purity (Typical)	≥95%	[6]
InChI Key	RUOGLHMRBURIEQ- UHFFFAOYSA-N	[3]
SMILES	CN1C(C)=C(I)C(C)=N1	[3]

Synthesis and Characterization

The synthesis of **4-iodo-1,3,5-trimethyl-1H-pyrazole** is typically achieved through the N-methylation of a 4-iodinated pyrazole precursor. The iodine atom is introduced via electrophilic iodination of the pyrazole ring, a reaction that shows high regioselectivity for the C4 position due to the electronic properties of the heterocycle.[3]

Experimental Protocols

Protocol 1: Synthesis of 4-iodo-3,5-dimethyl-1H-pyrazole (Precursor)

This protocol describes a general method for the direct iodination of a pyrazole ring using N-Iodosuccinimide (NIS), a common and effective iodinating agent.

- Reaction Setup: To a solution of 3,5-dimethyl-1H-pyrazole (1.0 eq) in a suitable solvent (e.g., acetonitrile or dichloromethane) in a round-bottom flask, stir the mixture at room temperature.
- Addition of Reagent: Add N-Iodosuccinimide (NIS) (1.1 eq) portion-wise to the stirred solution.

- Reaction: Allow the reaction mixture to stir at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Gentle heating may be applied if the substrate is less reactive.
- Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$) to consume any remaining iodine.
- Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with an organic solvent such as ethyl acetate.
- Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield pure 4-iodo-3,5-dimethyl-1H-pyrazole.

Protocol 2: Synthesis of **4-iodo-1,3,5-trimethyl-1H-pyrazole**

This protocol details the N-methylation of the precursor to yield the final product.[\[4\]](#)

- Reaction Setup: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), suspend sodium hydride (NaH) (1.2 eq, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF).
- Deprotonation: To this suspension, add a solution of 4-iodo-3,5-dimethyl-1H-pyrazole (1.0 eq) in anhydrous THF dropwise at 0 °C. After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour to ensure complete deprotonation.
- Methylation: Cool the reaction mixture back to 0 °C and add methyl iodide (CH_3I) (1.2 eq) dropwise.
- Reaction: Allow the reaction to warm to room temperature and stir for 12 hours. Monitor the reaction progress by TLC.
- Work-up: Carefully quench the reaction by the slow addition of water.
- Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na_2SO_4 , and concentrate

under reduced pressure. The resulting crude product can be purified by silica gel column chromatography to afford **4-iodo-1,3,5-trimethyl-1H-pyrazole**.

Analytical Characterization

The structural confirmation of the synthesized compound would be performed using standard analytical techniques:

- ^1H NMR: The proton NMR spectrum is expected to show three distinct singlets corresponding to the three methyl groups (N1-CH₃, C3-CH₃, and C5-CH₃).
- ^{13}C NMR: The carbon NMR spectrum will show characteristic shifts for the pyrazole ring carbons, with the C4 carbon bearing the iodine atom being significantly downfield.
- Mass Spectrometry: Electrospray ionization (ESI) mass spectrometry would confirm the molecular weight, showing a prominent [M+H]⁺ ion at m/z 237.0.

Applications in Drug Discovery and Development

The primary utility of **4-iodo-1,3,5-trimethyl-1H-pyrazole** in drug development lies in its role as a versatile intermediate. The carbon-iodine bond at the C4 position serves as a key functional group for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. [3][7]

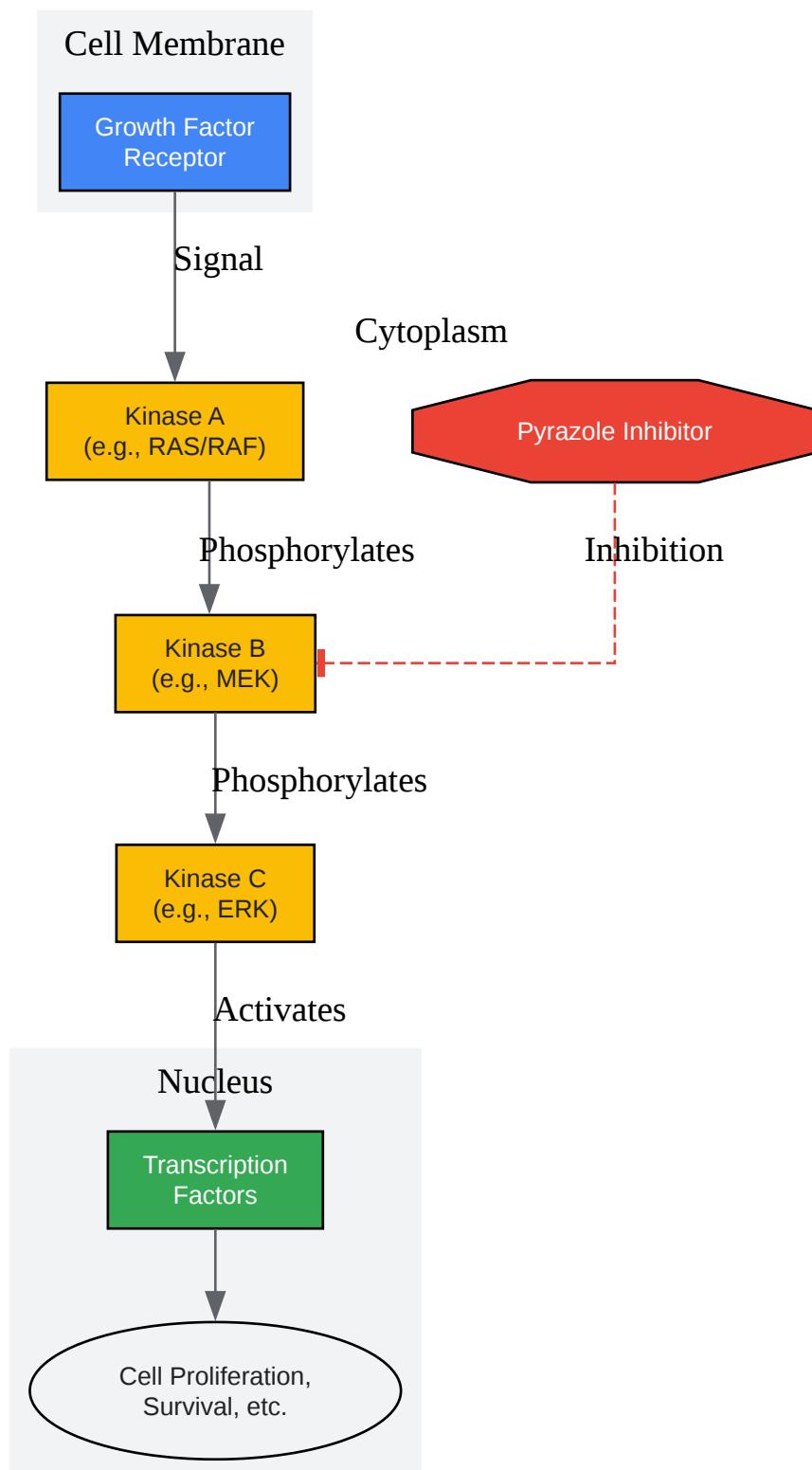
- Suzuki-Miyaura Coupling: Reaction with various boronic acids or esters to form new C-C bonds, enabling the attachment of aryl, heteroaryl, or alkyl groups.
- Sonogashira Coupling: Introduction of alkyne functionalities, which are valuable for linking molecular fragments or as precursors for other functional groups.
- Heck Coupling: Formation of C-C bonds with alkenes, providing access to vinyl-substituted pyrazoles.

This synthetic flexibility allows for the rapid generation of large libraries of novel pyrazole derivatives for high-throughput screening against various biological targets.

Biological Context and Potential Signaling Pathway Inhibition

The pyrazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a vast range of biological activities, including anticancer and anti-inflammatory effects.^{[8][9]} Many of these activities stem from the ability of pyrazole-containing molecules to act as kinase inhibitors. Kinase signaling pathways are fundamental to cellular processes like proliferation, differentiation, and survival, and their dysregulation is a hallmark of diseases such as cancer.

The diagram below illustrates a generalized kinase signaling pathway and the mechanism by which a hypothetical pyrazole-based inhibitor, developed from a scaffold like **4-iodo-1,3,5-trimethyl-1H-pyrazole**, could exert its therapeutic effect.



[Click to download full resolution via product page](#)

Caption: Generalized kinase signaling cascade and point of inhibition.

In this representative pathway, an extracellular signal activates a receptor, initiating a phosphorylation cascade through multiple kinases. The final kinase in the chain activates transcription factors, leading to a cellular response. A pyrazole-based drug can be designed to bind to the ATP-binding pocket of a specific kinase (e.g., Kinase B), preventing its function and thereby blocking the entire downstream signaling pathway. The versatility of the **4-iodo-1,3,5-trimethyl-1H-pyrazole** scaffold allows for the synthesis of derivatives tailored to inhibit specific kinases implicated in disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. 4-IODO-1,3,5-TRIMETHYL-1H-PYRAZOLE synthesis - chemicalbook [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. 4-Iodopyrazole(3469-69-0) 1H NMR [m.chemicalbook.com]
- 7. nbinfo.com [nbinfo.com]
- 8. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. globalresearchonline.net [globalresearchonline.net]
- To cite this document: BenchChem. [In-Depth Technical Guide: 4-Iodo-1,3,5-trimethyl-1H-pyrazole]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1330906#4-iodo-1-3-5-trimethyl-1h-pyrazole-molecular-weight>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com